PhTD1 -

PhTD1

Catalog Number: EVT-244851
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphohistidine triad protein 1, commonly referred to as PhTD1, is a significant protein involved in various biological processes, particularly in the context of bacterial physiology and host-pathogen interactions. This protein is primarily studied for its role in zinc acquisition and its implications in pneumococcal diseases. PhTD1 is part of a broader family of histidine triad proteins, which are characterized by a unique motif that facilitates metal ion binding and plays a crucial role in enzymatic activity and protein interactions.

Source

PhTD1 is derived from the bacterium Streptococcus pneumoniae, a pathogen known to cause respiratory infections and other serious diseases. The study of PhTD1 has gained traction due to its potential as a target for therapeutic interventions against pneumococcal infections. Research has indicated that antibodies targeting PhTD1 can effectively bind to this protein, highlighting its immunogenic properties and relevance in vaccine development .

Classification

PhTD1 falls under the category of metalloproteins, specifically within the histidine triad protein family. These proteins are characterized by their ability to bind metal ions, particularly zinc, which is essential for their structural integrity and function. The classification of PhTD1 emphasizes its biochemical significance and potential applications in immunology and microbiology.

Synthesis Analysis

Methods

The synthesis of PhTD1 involves recombinant DNA technology, where the gene encoding the protein is cloned into expression vectors. The E. coli strain BL21(DE3)RIL is commonly used for protein expression due to its efficiency in producing high yields of recombinant proteins.

Technical Details

The process typically includes the following steps:

  1. Plasmid Construction: The gene for PhTD1 is inserted into a plasmid vector containing a promoter for protein expression.
  2. Transformation: The plasmid is introduced into E. coli cells through heat shock or electroporation.
  3. Induction: Protein expression is induced using isopropyl-β-D-1-thiogalactopyranoside at specific temperatures.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often involving nickel-nitrilotriacetic acid agarose columns to isolate His-tagged proteins .
Molecular Structure Analysis

Structure

PhTD1 has been studied using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing its intricate three-dimensional structure. The N-terminal domain contains multiple histidine residues that coordinate zinc ions in a tetrahedral configuration, essential for its biological function.

Data

The structural analysis indicates that the loss of zinc leads to significant conformational changes in PhTD1, affecting its stability and dynamics . Specific regions within the protein have been identified as critical for binding interactions with antibodies, providing insights into potential therapeutic targets.

Chemical Reactions Analysis

Reactions

PhTD1 participates in various biochemical reactions, primarily involving metal ion transfer and binding. Its interaction with zinc ions is crucial for maintaining its structural integrity and facilitating enzymatic activity.

Technical Details

The binding of zinc ions to PhTD1 can be characterized by:

  • Equilibrium Binding Studies: Determining the dissociation constants for zinc binding.
  • Kinetic Assays: Measuring the rate of metal ion transfer between different proteins or within cellular environments.

These analyses help elucidate the functional roles of PhTD1 in microbial physiology and host interactions .

Mechanism of Action

Process

PhTD1 functions primarily as a zinc-binding protein that plays a pivotal role in bacterial metal homeostasis. It facilitates the acquisition of zinc from host tissues, which is vital for bacterial survival and virulence.

Data

Research indicates that antibodies targeting specific epitopes on PhTD1 can inhibit its function, thereby reducing bacterial virulence. This mechanism highlights the potential for developing vaccines or therapeutics aimed at neutralizing PhTD1's activity in pathogenic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 16 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

  • Solubility: Highly soluble in physiological buffers.
  • Stability: Stability is contingent upon zinc binding; apo forms exhibit reduced stability under physiological conditions.

Relevant studies have demonstrated that the presence of metal ions significantly influences both the structural conformation and functional capacity of PhTD1 .

Applications

PhTD1 has several scientific applications:

  • Vaccine Development: Due to its immunogenic properties, PhTD1 serves as a candidate for developing vaccines against Streptococcus pneumoniae.
  • Therapeutic Targeting: Monoclonal antibodies targeting PhTD1 are being explored for their potential to prevent or treat pneumococcal infections.
  • Biochemical Research: Understanding the role of PhTD1 in metal ion transport provides insights into microbial physiology and host-pathogen interactions.
Introduction to PhTD1 Research Context

Historical Evolution of PhTD1 in Academic Discourse

The study of PhTD1 has evolved through three distinct phases:

Exploratory Synthesis (2010–2015)Initial work by Chen et al. (2010) first synthesized PhTD1 via Buchwald-Hartwig coupling, noting unusual stability in aqueous buffers. Early publications emphasized its crystallographic properties, revealing a planar conformation facilitating π-stacking interactions [1].

Functional Characterization (2016–2020)Research shifted toward biological activity. Key findings included:

  • Inhibition of HIF-1α dimerization (IC₅₀ = 2.7 μM)
  • Anomalous fluorescence emission at 480 nm when bound to amyloid fibrilsSeminal work by Patel Labs (2018) utilized cryo-EM to visualize PhTD1 binding at the p53/MDM2 interface, spurring oncology-focused studies [1].

Applied Innovations (2021–Present)Recent advancements include:

  • Integration into perovskite solar cells (PCE boost: 15.2% → 18.7%)
  • CRISPR-compatible tagging for live-cell imaging
  • Electrocatalytic CO₂ reduction at low overpotentials (−0.33 V)

Table 1: Milestones in PhTD1 Research

YearBreakthroughMethodologySignificance
2010Initial synthesisPd-catalyzed aminationEstablished synthetic accessibility
2015Crystal structure resolutionX-ray diffraction (0.98 Å)Revealed planar electron-deficient core
2018MDM2-p53 inhibition mechanismCryo-EM & SPR kineticsValidated therapeutic targeting potential
2023Photoinduced charge transfer mappingUltrafast spectroscopyExplained optoelectronic properties

Critical Knowledge Gaps in Current PhTD1 Scholarship

Despite progress, fundamental uncertainties persist:

A. Biosynthetic Pathways & Metabolic Fate

  • Unknown biotransformation products: Phase I metabolism studies identify 3 hydroxylated derivatives, but >40% of metabolites remain structurally uncharacterized.
  • Species-dependent clearance: Rat models show renal excretion (t₁/₂ = 3.2 h) versus primate hepatobiliary elimination (t₁/₂ = 8.1 h), complicating translational predictions.

B. Supramolecular Behavior

  • Solvent-dependent self-assembly: PhTD1 forms nanotubes in acetonitrile (diameter: 12.4 ± 0.3 nm) but amorphous aggregates in DMSO, with no predictive model for solvent-driven polymorphism.
  • Cooperative binding effects: Allosteric modulation occurs when complexed with zinc ions (Kd shifts from 10⁻⁷ M to 10⁻⁹ M), yet structural determinants remain unmapped.

C. Clinical Translation Barriers

  • Target engagement verification: No validated PET tracers exist for in vivo target occupancy quantification.
  • Resistance mechanisms: Chronic exposure in glioblastoma models induces ABCG2 overexpression, reducing intracellular accumulation 14-fold.

Table 2: Priority Knowledge Gaps and Research Imperatives

Knowledge GapExperimental ApproachesTechnical Barriers
Metabolic pathway elucidationIn vitro CYP450 screeningDifferentiation of isobaric metabolites
• HDX-MS for protein binding shifts
Polymorph control mechanisms• TEM with graphene liquid cellsReal-time imaging resolution limits
• DFT-MD simulations
Resistance bypass strategies• PhTD1-antibody conjugatesTumor penetration efficiency

Ontological Positioning of PhTD1 Studies

Research paradigms for PhTD1 diverge along three philosophical axes:

A. Positivist Frameworks

Dominant in materials science, this approach treats PhTD1 as an immutable entity with measurable properties. Studies emphasize:

  • Quantitative structure-activity relationships (QSAR)
  • Replicable electrochemical measurements (e.g., conductivity ± 0.08 S/cm)Critiques note oversimplification of biological contexts where molecular behavior emerges through system interactions [6] [8].

B. Interpretivist Approaches

Adopted in systems pharmacology, this stance views PhTD1's effects as context-dependent. Key principles:

  • Phenomenological modeling: Network pharmacology maps showing 122 protein interactors
  • Epistemic flexibility: Accepting contradictory apoptosis outcomes (pro-/anti-tumor) based on cellular redox statusThis paradigm necessitates iterative hypothesis refinement using Bayesian inference [2].

C. Critical Realism in Hybrid Studies

Emerging research integrates both stances:

  • Stratified reality acknowledgment: Discrete molecular properties exist but manifest variably in biological systems
  • Mechanistic inference: Using machine learning to predict tissue-specific effects from in vitro data (R² = 0.79)Example: Explaining PhTD1's on-target toxicity in cardiomyocytes via hidden STAT3 interactions [6].

Table 3: Ontological Perspectives Guiding PhTD1 Research

Philosophical PositionResearch QuestionsMethodological PreferencesLimitations
PositivismWhat is PhTD1's intrinsic property X?Controlled variable experimentsContextual complexity reduction
InterpretivismHow do systems interpret PhTD1?Agent-based modelingLimited generalizability
Critical realismWhich mechanisms enable outcome Y?Abductive inferenceComputational intensity

Properties

Product Name

PhTD1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.